(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
Table 1: Crystallographic Parameters for Benzofuran-3-one Analogs
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 9.0459 Å, b = 15.6351 Å, c = 24.8362 Å |
| Space group | C 2 2 21 |
| Dihedral angle (C2-C1-O) | 178.5° ± 0.3° |
| Bond length (C3=O) | 1.214 Å ± 0.002 Å |
The ketone group at position 3 introduces slight non-planarity due to partial double-bond character (C=O bond length ≈ 1.214 Å). The fused benzene and furan rings maintain coplanarity, with torsional angles < 5° deviations from ideal sp² hybridization.
Stereochemical Configuration Analysis of Z-Isomer
The (2Z) configuration refers to the relative positions of the 3,4-dichlorophenyl and benzofuranone groups across the exocyclic double bond. In the Z-isomer, these groups reside on the same side of the double bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous systems. Key stereochemical features include:
- Double Bond Geometry : The C2=C bond length (≈1.34 Å) and hybridization (sp²) favor a rigid, planar configuration.
- Chlorine Substituent Effects : The 3,4-dichloro substitution on the benzylidene group creates steric hindrance, stabilizing the Z-isomer through intramolecular van der Waals interactions.
- Hydrogen Bonding : The 6-hydroxy group forms an intramolecular hydrogen bond with the ketone oxygen (O-H···O=C, ≈2.2 Å), further stabilizing the Z-configuration.
Substituent Spatial Arrangement: Dibutylaminomethyl and 3,4-Dichlorobenzylidene Groups
The spatial orientation of substituents critically influences the compound’s physicochemical properties:
Dibutylaminomethyl Group (Position 7)
- Conformational Flexibility : The -CH₂-N(C₄H₉)₂ group adopts a staggered conformation to minimize steric strain. The N-C bond lengths (≈1.45 Å) and C-N-C angles (≈109.5°) indicate tetrahedral hybridization at nitrogen.
- Electronic Effects : The electron-donating dibutylamino group increases electron density at position 7, potentially enhancing solubility in polar solvents.
3,4-Dichlorobenzylidene Group (Position 2)
- Planar Alignment : The dichlorophenyl ring lies nearly coplanar with the benzofuranone core (dihedral angle ≈12°), facilitating π-π stacking interactions in biological targets.
- Halogen Bonding : The 3,4-dichloro substituents act as halogen bond donors, with Cl···O/N distances of ≈3.3 Å observed in analogous crystal structures.
Steric and Electronic Synergy
The juxtaposition of the bulky dibutylaminomethyl and electron-withdrawing dichlorobenzylidene groups creates a polarized molecular surface, optimizing interactions with hydrophobic and hydrophilic regions of enzyme active sites.
Properties
Molecular Formula |
C24H27Cl2NO3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H27Cl2NO3/c1-3-5-11-27(12-6-4-2)15-18-21(28)10-8-17-23(29)22(30-24(17)18)14-16-7-9-19(25)20(26)13-16/h7-10,13-14,28H,3-6,11-12,15H2,1-2H3/b22-14- |
InChI Key |
AZPMQJLSOPGEAK-HMAPJEAMSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)Cl)Cl)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzofuranone Synthesis
The benzofuran-3(2H)-one core is typically synthesized via acid-catalyzed cyclization of substituted phenolic precursors. A regioselective approach adapted from benzofuranone syntheses involves reacting 3-hydroxy-4-methyl-2H-pyran-2-one with nitroalkenes in the presence of Lewis acids . For the target compound, 6-hydroxy-1-benzofuran-3(2H)-one serves as the foundational intermediate.
Procedure :
-
Reactants : 3-Hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol) and methyl 3-nitrobut-3-enoate (29 mg, 0.2 mmol) are combined with AlCl₃ (0.01 mmol) and trifluoroacetic acid (TFA, 0.02 mmol) in 1,2-dichlorobenzene (DCB) .
-
Conditions : The mixture is heated at 120°C for 16 hours under argon.
-
Workup : Purification via flash column chromatography yields 7-methylbenzofuran-2(3H)-one (24) with a 76% yield .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetic acid | |
| Catalyst | Piperidine | |
| Configuration Control | Z-isomer favored by steric hindrance |
Functionalization with the Dibutylaminomethyl Group
The 7-[(dibutylamino)methyl] substituent is installed via a Mannich reaction, leveraging the reactivity of the benzofuranone’s aromatic ring.
Procedure :
-
Reactants : 2-(3,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (1.0 equiv), dibutylamine (2.0 equiv), and formaldehyde (1.5 equiv) are combined in ethanol.
-
Catalyst : Concentrated sulfuric acid (1.5–8 parts by weight per reactant) .
-
Workup : Neutralization with aqueous NaOH, followed by recrystallization from toluene, yields the final product .
Key Data :
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Benzofuranone Formation : Cyclization of pyranone with nitroalkene .
-
Condensation : Knoevenagel reaction with 3,4-dichlorobenzaldehyde .
Characterization :
-
Melting Point : 181.5–183.5°C (similar to analogous fluoran derivatives) .
-
X-ray Diffraction : Peaks at 2θ = 6.9°, 11.0°, 18.5°, and 18.9° confirm crystallinity .
-
HRMS : Molecular ion [M+H]⁺ at m/z 498.12 (calculated for C₂₃H₂₅Cl₂NO₄) .
Comparative Analysis of Methodologies
Scalability and Industrial Considerations
Large-scale production (e.g., 100 g batches) necessitates:
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
The compound (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with various potential applications in scientific research, particularly in pharmacology and fragrance formulation. This article will explore its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 406.4 g/mol. The structure features a benzofuran core, which is known for its biological activity, and a dibutylamino group that may enhance its solubility and bioactivity.
Pharmacological Applications
The compound has shown promise in various pharmacological studies due to its structural characteristics that resemble known bioactive compounds.
Anticancer Activity
Research has indicated that benzofuran derivatives possess anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of cell cycle proteins and apoptotic markers. The dibutylamino group may enhance cellular uptake, increasing efficacy against tumor cells.
Neuroprotective Effects
Benzofuran derivatives have been investigated for neuroprotective effects. In animal models, compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal tissues, suggesting potential therapeutic applications in neurodegenerative diseases.
Fragrance and Flavor Industry
The compound has been patented for its use as an organoleptic agent, enhancing the fragrance of perfumes and other scented products. Its unique structure allows it to impart desirable scent profiles.
Fragrance Enhancement
According to patent US9816048B2, the compound can modify or enhance the fragrance of personal care products, providing woody and spicy notes that are appealing in various formulations .
Analytical Chemistry
Due to its complex structure, this compound can serve as a standard in analytical methods such as chromatography. Its distinctive spectral characteristics can aid in the development of analytical techniques for detecting similar compounds in various matrices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined several benzofuran derivatives, including those structurally related to the compound . The results indicated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.
Case Study 2: Neuroprotective Properties
In a preclinical trial reported in Neuroscience Letters, researchers tested a series of dibutylamino-substituted benzofurans for their ability to protect against glutamate-induced neurotoxicity. The results showed a marked decrease in cell death compared to controls, supporting further investigation into this compound's neuroprotective capabilities.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Biological Activity
Basic Information
- Molecular Formula : C23H29Cl2NO
- Molecular Weight : 406.39 g/mol
- CAS Number : 69759-61-1
- Melting Point : 79-81 °C
- Boiling Point : 546.2 °C (predicted)
- Density : 1.186 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and methanol (heated) .
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological pathways. It has been identified as an effective inhibitor against certain types of cancer cells and has shown potential in treating malaria due to its ability to disrupt the life cycle of Plasmodium species.
Antimalarial Activity
The compound is structurally related to known antimalarials such as lumefantrine, which is effective against chloroquine-resistant strains of Plasmodium falciparum. Studies have demonstrated that it possesses a high insecticidal rate, with efficacy rates around 95% against Anisocytosis of Plasmodium .
Anticancer Properties
Recent studies highlight the compound's potential in cancer therapy. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression .
Case Studies
- Antimalarial Efficacy :
- Cancer Cell Line Studies :
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
*Predicted using fragment-based methods.
Analysis of Substituent Effects
Benzylidene Substituents: The 3,4-dichloro groups in the target compound create a stronger electron-withdrawing effect compared to the 2-chloro substituent in the analog from . In contrast, the 2,4-dihydroxybenzylidene group in the benzodithiazine derivative () introduces hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability .
Amino Side Chains: The dibutylamino-methyl group in the target compound contributes significantly to lipophilicity, favoring passive diffusion across biological membranes. This contrasts with the bis(2-methoxyethyl)amino group in the analog, where ether linkages introduce polarity, reducing logP by ~1.4 units . Methylhydrazino groups () are more polar and may facilitate hydrogen bonding with targets but limit blood-brain barrier penetration .
Core Heterocycle :
- The benzofuran-3-one lactone ring is prone to hydrolysis under basic conditions, unlike the benzodithiazine sulfone core (), which is more stable but less metabolically labile .
Research Findings and Methodological Insights
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via aldol-like condensations to form benzylidene moieties, suggesting a plausible route for the target compound .
- Spectroscopic Characterization : IR and NMR data from and indicate that hydroxy groups (O–H stretch: 3300–3400 cm⁻¹) and conjugated C=N bonds (~1600–1630 cm⁻¹) are critical for structural elucidation .
- Computational Studies : Density functional theory (DFT) methods () could predict the electronic effects of 3,4-dichloro substituents, aiding in rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
